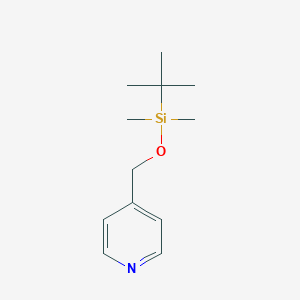

4-(Tert-butyldimethylsilyloxymethyl)pyridine

Overview

Description

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a chemical compound with the molecular formula C12H21NOSi . It is used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for 4-(Tert-butyldimethylsilyloxymethyl)pyridine are not available in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .Molecular Structure Analysis

The molecular structure of 4-(Tert-butyldimethylsilyloxymethyl)pyridine is represented by the formula C12H21NOSi . The molecular weight is 223.39 .Chemical Reactions Analysis

Specific chemical reactions involving 4-(Tert-butyldimethylsilyloxymethyl)pyridine are not available in the search results .Physical And Chemical Properties Analysis

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a colorless oil . It has a molecular weight of 223.39 .Scientific Research Applications

Organic Synthesis

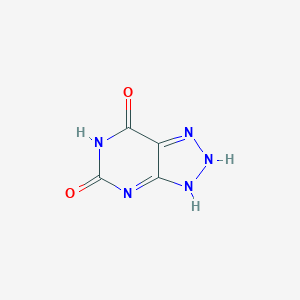

The compound is used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This is achieved through a one-pot process involving an SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide .

Huisgen Thermal Cycloaddition

The compound plays a crucial role in Huisgen thermal cycloaddition, a type of click chemistry . This process involves the reaction of azides and alkynes to form 1,2,3-triazoles .

Fluorescent Materials

Triazolopyridine derivatives, which can be synthesized using this compound, have applications in the creation of fluorescent materials . These materials are used in various fields, including bioimaging and optoelectronics .

Supramolecular Chemistry

The compound is used as a building block in supramolecular chemistry . It forms polynuclear complexes with different metal ions , which have potential applications in catalysis, magnetism, and molecular recognition .

Medicinal Chemistry

In medicinal chemistry, the compound has been used in the synthesis of Ca2+ channel inhibitors, blockers of α1-adrenoreceptors, and neural nitric oxide synthase inhibitors . These substances have potential therapeutic applications in various neurological disorders .

Potassium Channel Modulators

Partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which can be synthesized using this compound, has been included as a side chain in novel potassium channel modulators . These modulators are being developed for the treatment and prevention of disorders of the nervous system .

Cyclin Dependent Kinase-9 Inhibitors

The compound has also been researched during the elaboration of selective cyclin dependent kinase-9 inhibitors . These inhibitors are being developed for the treatment of hematological malignancies .

Ionic Liquids

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper(II) ions and histidine-containing peptides . They also serve as nonvolatile electrolytes in dye-sensitized solar cells .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl-dimethyl-(pyridin-4-ylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUQXLLGHZISLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450925 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyldimethylsilyloxymethyl)pyridine | |

CAS RN |

117423-41-3 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)